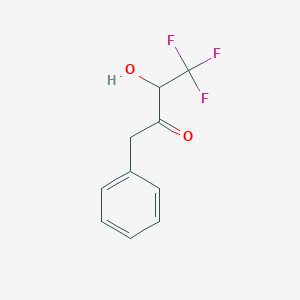
2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl- is an organic compound with a unique structure that includes a trifluoromethyl group, a hydroxy group, and a phenyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl- can be achieved through several methods. One common approach involves the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with a suitable reducing agent to introduce the hydroxy group at the 3-position. This reaction typically requires controlled conditions, such as low temperatures and an inert atmosphere, to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the butanone backbone can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4,4,4-trifluoro-3-oxo-1-phenyl-2-butanone.
Reduction: Formation of 4,4,4-trifluoro-3-hydroxy-1-phenyl-2-butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce trifluoromethyl and hydroxy functionalities.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Similar structure but lacks the hydroxy group.
4,4,4-Trifluoro-3-hydroxy-1-phenyl-2-butanone: Similar structure but with different functional group positions.
4,4,4-Trifluoro-1-phenyl-2-butanone: Similar structure but lacks the hydroxy group.
Uniqueness
2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl- is unique due to the presence of both the trifluoromethyl and hydroxy groups, which confer distinct chemical and physical properties. These functionalities make it a versatile compound for various applications, particularly in the synthesis of complex molecules and materials.
Properties
CAS No. |
121194-38-5 |
|---|---|
Molecular Formula |
C10H9F3O2 |
Molecular Weight |
218.17 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-one |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)9(15)8(14)6-7-4-2-1-3-5-7/h1-5,9,15H,6H2 |
InChI Key |
YZAROGYWBITELL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


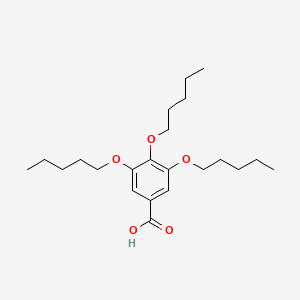
![1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole](/img/structure/B14288507.png)

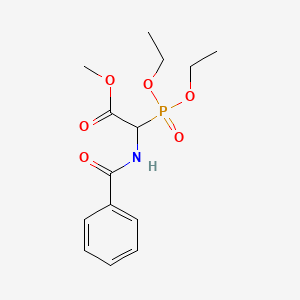
![5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14288515.png)
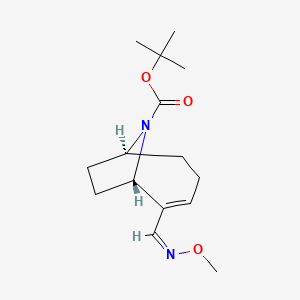
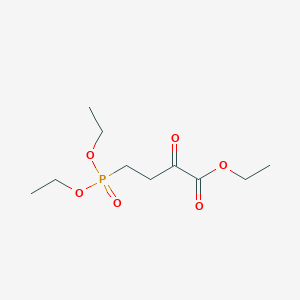
![1-Dodecanol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14288534.png)
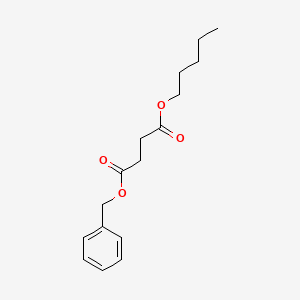
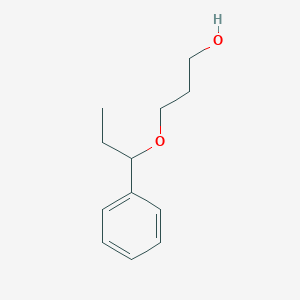
![N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine](/img/structure/B14288550.png)
![2,3-Dimethyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14288569.png)
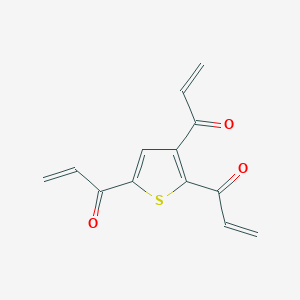
![3,3,5-Trimethyl-11-(prop-2-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14288574.png)
